C6-NBD スフィンガニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C6-NBD Sphinganine is a biologically active fluorescent analog of short-chain, membrane-permeable ceramides. It is used extensively in scientific research to study sphingolipid transport and metabolism mechanisms. This compound is particularly useful as a selective stain for the Golgi apparatus in live and fixed cells due to its environment-sensitive fluorescent properties .

科学的研究の応用

C6-NBD Sphinganine has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Employed in cellular imaging to visualize the Golgi apparatus and study sphingolipid transport.

Medicine: Investigated for its potential role in understanding diseases related to sphingolipid metabolism.

Industry: Utilized in the development of fluorescent dyes and probes for various applications

作用機序

Target of Action

C6-NBD Sphinganine, also known as C-6 NBD-dihydro-Ceramide, is a sphinganine analog . It primarily targets fatty acids , serving as a fluorescent dye for labeling these molecules .

Mode of Action

C6-NBD Sphinganine interacts with its targets (fatty acids) by attaching to them as a fluorescent label . This interaction allows the compound to be used in various cellular studies, including the study of sphingolipid transport and metabolism mechanisms .

Biochemical Pathways

It is known to be used inCERT trafficking studies , which involve the study of ceramide transport protein (CERT), a key player in the sphingolipid metabolism pathway.

Result of Action

The primary result of C6-NBD Sphinganine’s action is the fluorescent labeling of fatty acids . This labeling allows for the visualization and study of these molecules within a cellular context .

Action Environment

C6-NBD Sphinganine’s action is influenced by its environment. The compound’s fluorescence is weak in aqueous solutions but enhances in proton inert solvents and other nonpolar environments . This property is beneficial for studies in live and fixed cells, where the compound is used as a selective stain for the Golgi apparatus .

生化学分析

Biochemical Properties

C6-NBD Sphinganine is used to study sphingolipid transport and metabolism mechanisms . It interacts with various enzymes and proteins involved in these processes. For instance, it is a substrate for ceramide synthases (CerS), a family of six enzymes that catalyze the N-acylation of the sphingoid long chain base . The interaction between C6-NBD Sphinganine and these enzymes is crucial for the synthesis of ceramide, a central sphingolipid metabolite .

Cellular Effects

C6-NBD Sphinganine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells, indicating its influence on cellular localization and accumulation .

Molecular Mechanism

The molecular mechanism of action of C6-NBD Sphinganine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, it is a substrate for ceramide synthases, which catalyze its conversion to ceramide, a key player in sphingolipid signaling .

Metabolic Pathways

C6-NBD Sphinganine is involved in the sphingolipid metabolism pathway . It interacts with enzymes such as ceramide synthases in this pathway

Transport and Distribution

C6-NBD Sphinganine is transported and distributed within cells and tissues It could interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of C6-NBD Sphinganine and its effects on activity or function are important aspects of its biochemical profile. It is used as a selective stain for the Golgi apparatus in live and fixed cells , indicating its localization within this organelle

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C6-NBD Sphinganine typically involves the conjugation of a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group to a dihydro-ceramide backbone. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the fluorescent group .

Industrial Production Methods

Industrial production methods for C6-NBD Sphinganine are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include rigorous purification steps to achieve high purity levels required for research applications .

化学反応の分析

Types of Reactions

C6-NBD Sphinganine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, altering its fluorescent properties.

Reduction: Reduction reactions can modify the ceramide backbone, affecting its biological activity.

Substitution: The NBD group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the fluorescent group .

Major Products

The major products formed from these reactions include various derivatives of C6-NBD Sphinganine with altered fluorescent and biological properties. These derivatives are often used to study different aspects of sphingolipid metabolism and transport .

類似化合物との比較

Similar Compounds

C-6 NBD-Ceramide: Similar in structure but contains an unsaturated bond in the ceramide backbone.

C-6 Ceramide: Lacks the fluorescent NBD group but is used in similar research applications.

C-2 Ceramide: A shorter-chain analog with different biological properties

Uniqueness

C6-NBD Sphinganine is unique due to its combination of membrane permeability, biological activity, and fluorescent properties. This makes it an invaluable tool for studying sphingolipid metabolism and transport in live cells .

生物活性

C6-NBD Sphinganine, a fluorescent analog of sphinganine, plays a significant role in the study of sphingolipid metabolism and cellular signaling. This compound is particularly useful for probing the dynamics of sphingolipids due to its ability to be incorporated into cellular membranes and its fluorescent properties, which allow for real-time tracking within biological systems.

Chemical Structure and Properties

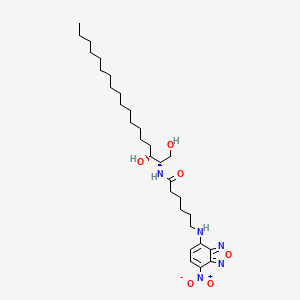

C6-NBD Sphinganine is characterized by its NBD (nitrobenzoxadiazole) moiety, which provides fluorescence. The structure can be represented as follows:

This compound is soluble in organic solvents and can be incorporated into lipid membranes, making it a valuable tool for studying lipid dynamics.

1. Role in Sphingolipid Metabolism

C6-NBD Sphinganine serves as a substrate for various enzymes involved in sphingolipid metabolism. It can be converted into sphingomyelin and glucocerebroside, which are critical components of cell membranes and involved in signaling pathways related to cell growth and apoptosis .

Table 1: Conversion Pathways of C6-NBD Sphinganine

| Compound | Enzyme | Product |

|---|---|---|

| C6-NBD Sphinganine | Sphingomyelin Synthase | Sphingomyelin |

| C6-NBD Sphinganine | Glucosylceramide Synthase | Glucocerebroside |

2. Cellular Uptake and Localization

Studies have demonstrated that C6-NBD Sphinganine is rapidly taken up by cells and can localize to specific organelles, including the endoplasmic reticulum and Golgi apparatus. This localization is crucial for understanding how sphingolipids influence cellular signaling and membrane dynamics .

3. Impact on Cell Signaling

The incorporation of C6-NBD Sphinganine into cell membranes has been shown to affect various signaling pathways. For instance, it can modulate the activity of protein kinases and phosphatases, influencing processes such as cell proliferation, differentiation, and apoptosis. The fluorescent nature of C6-NBD allows researchers to visualize these processes in real-time .

Case Study 1: Effect on Cancer Cells

In a study involving cancer cell lines, C6-NBD Sphinganine was utilized to investigate its effects on cell viability and apoptosis. The results indicated that treatment with C6-NBD Sphinganine led to increased apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Role in Neurodegeneration

Another study explored the role of C6-NBD Sphinganine in neurodegenerative diseases. The compound was shown to influence sphingolipid metabolism in neuronal cells, suggesting its involvement in neuroprotective mechanisms. This finding opens avenues for further research into its potential benefits in treating neurodegenerative disorders .

Research Findings

Recent research has focused on the specificity of C6-NBD Sphinganine as a probe for studying sphingolipid metabolism. Various assays have been developed to assess its effectiveness in different cellular contexts. Key findings include:

- Specificity : C6-NBD Sphinganine exhibits high specificity for sphingolipid metabolic pathways.

- Fluorescence : The fluorescent properties enable detailed tracking of metabolic processes within living cells.

- Potential Therapeutics : Its ability to induce apoptosis suggests potential applications in cancer therapy.

特性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZLBJRDZRUTOE-AHKZPQOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。